TRIS(4-TERT-BUTYLPHENYL)SULFONIUM
Overview
Description
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM is a chemical compound with the molecular formula ([(CH_3)_3CC_6H_4]_3SCF_3SO_3). It is known for its role as a cationic photoinitiator and photoacid generator, making it valuable in various industrial and scientific applications .
Mechanism of Action
Target of Action
Tris(4-tert-butylphenyl)sulfonium triflate is primarily used as a cationic photoinitiator . Its primary targets are the molecules in the material where it is incorporated, such as conjugated polymers .
Mode of Action
As a photoinitiator, this compound triflate absorbs light and undergoes a photochemical reaction that generates an acid . This acid then initiates a polymerization reaction in the material, leading to changes in the material’s properties .
Biochemical Pathways
As a photoinitiator, it is known to initiate polymerization reactions in certain materials . The downstream effects of these reactions would depend on the specific material and the nature of the polymerization.
Result of Action
The primary result of the action of this compound triflate is the initiation of polymerization reactions in the materials where it is incorporated . This can lead to changes in the material’s properties, such as enhanced luminescence and reduced operating voltage .
Action Environment
The action of this compound triflate can be influenced by environmental factors such as light and temperature, as it acts as a photoinitiator . The efficacy and stability of its action would therefore depend on the specific conditions under which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIS(4-TERT-BUTYLPHENYL)SULFONIUM typically involves the reaction of 4-tert-butylphenyl derivatives with sulfonium salts. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain the required reaction conditions and to handle large quantities of reactants and products safely .
Chemical Reactions Analysis
Types of Reactions
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted phenyl derivatives .
Scientific Research Applications
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Diphenyliodonium triflate
- Triphenylsulfonium triflate
Uniqueness
TRIS(4-TERT-BUTYLPHENYL)SULFONIUM is unique due to its high efficiency as a cationic photoinitiator and its ability to generate strong acids upon light exposure. This makes it particularly valuable in applications requiring precise control over reaction initiation and progression .
Properties
IUPAC Name |
trifluoromethanesulfonate;tris(4-tert-butylphenyl)sulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39S.CHF3O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;2-1(3,4)8(5,6)7/h10-21H,1-9H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQUQRJNPTPAJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584186 | |
Record name | Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220155-94-2, 134708-14-8 | |
Record name | Sulfonium, tris[4-(1,1-dimethylethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220155-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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